molecular formula C15H19NO3 B8337027 Ethyl 4-benzoyl-1-piperidinecarboxylate

Ethyl 4-benzoyl-1-piperidinecarboxylate

Cat. No.: B8337027
M. Wt: 261.32 g/mol
InChI Key: YDMOICBWRBZZSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-benzoyl-1-piperidinecarboxylate is a piperidine-derived compound featuring a benzoyl group at the 4-position of the piperidine ring and an ethyl carboxylate moiety at the 1-position. Piperidine derivatives are prominent in medicinal chemistry due to their versatility in drug design, acting as scaffolds for bioactive molecules with antimicrobial, antitumor, and neurological activities . The ethyl carboxylate group enhances solubility, while the benzoyl substituent may influence binding affinity in biological targets.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

ethyl 4-benzoylpiperidine-1-carboxylate

InChI

InChI=1S/C15H19NO3/c1-2-19-15(18)16-10-8-13(9-11-16)14(17)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3

InChI Key

YDMOICBWRBZZSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of piperidinecarboxylates are highly dependent on substituent type and position. Below is a comparative analysis of ethyl 4-benzoyl-1-piperidinecarboxylate and related compounds:

Table 1: Structural and Functional Comparisons
Compound Name (CAS Number) Substituents Molecular Formula (If Available) Key Uses/Properties Hazard Profile
Ethyl 1-benzoylpiperidine-4-carboxylate (136081-74-8) Benzoyl (1-position), ethyl carboxylate (4-position) C₁₅H₁₇NO₃ Lab research; synthetic intermediate No specific hazards noted
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate Benzyl (1-position), ethyl propionate (4-position) C₁₆H₂₁NO₄ Research use; no drug/household application No known hazards
Ethyl 4-amino-1-piperidinecarboxylate Amino (4-position), ethyl carboxylate (1-position) C₈H₁₆N₂O₂ Potential building block for drug synthesis Not specified
Ethyl 4-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate (100347-60-2) Benzenesulfonyl (4-position), 4-chlorobenzyl (1-position) C₂₂H₂₄ClNO₅S Specialty chemical; research applications Classified as hazardous
Key Observations:
  • Substituent Position : Ethyl 1-benzoylpiperidine-4-carboxylate and the target compound (this compound) are positional isomers. The benzoyl group’s placement (1- vs. 4-position) may alter steric effects and electronic distribution, impacting solubility or receptor binding.

Physicochemical Properties

  • Solubility : Ethyl carboxylate groups generally improve water solubility, whereas benzoyl or benzyl moieties increase lipophilicity, affecting membrane permeability .
  • Stability : Compounds with electron-withdrawing groups (e.g., sulfonyl ) may exhibit greater chemical stability under acidic/basic conditions compared to benzoyl derivatives.

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